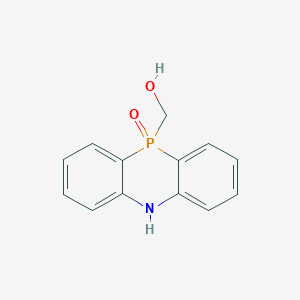
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol, also known as ODP, is a chemical compound that has been studied for its potential applications in various fields. ODP is a phosphazene derivative with a unique structure that makes it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is not fully understood, but it is believed to be related to its unique structure. (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol contains a phosphazene backbone, which is known for its high thermal stability and chemical resistance. The presence of the methanol group in (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol may also contribute to its unique properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. However, studies have shown that (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol in lab experiments include its high thermal stability, chemical resistance, and low cytotoxicity. However, the limitations of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol include its limited solubility in water and other polar solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. One potential direction is the development of new synthetic methods for (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol that could improve its purity and yield. Another direction is the investigation of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol's potential use in catalysis and other materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol and its potential use in drug delivery and other biomedical applications.
Méthodes De Synthèse
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol can be synthesized through the reaction of hexachlorocyclotriphosphazene with methanol in the presence of a base such as sodium methoxide. The reaction yields (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential applications in various scientific research fields, including materials science, drug delivery, and catalysis. Due to its unique structure, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been shown to have excellent thermal stability, which makes it a promising candidate for use in high-temperature applications. In addition, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential use as a drug delivery agent due to its ability to encapsulate and release drugs in a controlled manner.
Propriétés
IUPAC Name |
(10-oxo-5H-phenophosphazinin-10-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO2P/c15-9-17(16)12-7-3-1-5-10(12)14-11-6-2-4-8-13(11)17/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALCVAAKZCZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Oxido-5,10-dihydrophenophosphazinin-10-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

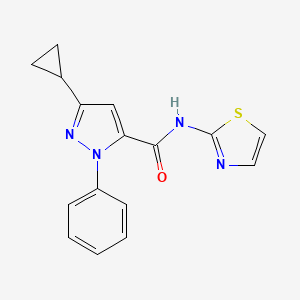
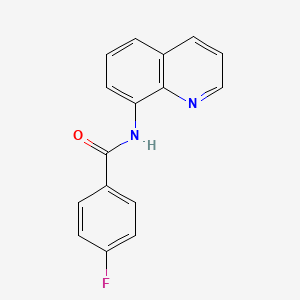
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
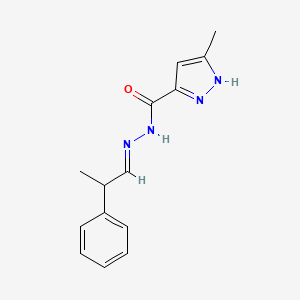
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
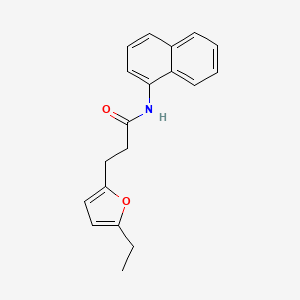
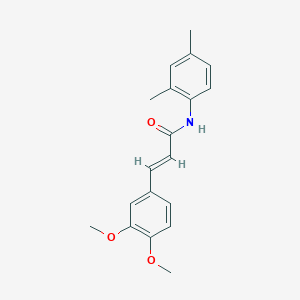
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
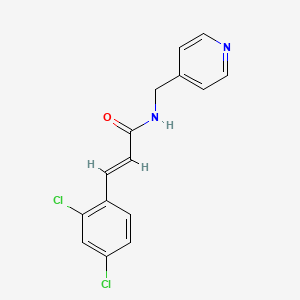

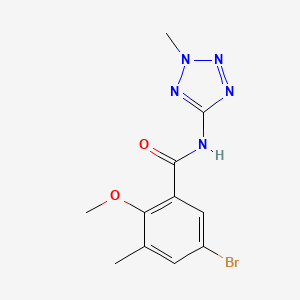
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)